Cas no 1243481-34-6 (3-Cyclopropoxy-5-fluoro-N-methylaniline)

3-Cyclopropoxy-5-fluoro-N-methylaniline is a fluorinated aromatic amine derivative featuring a cyclopropoxy substituent and a methylamino functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The cyclopropoxy moiety enhances steric and electronic properties, while the fluorine atom can improve metabolic stability and binding affinity. Its well-defined molecular structure facilitates precise modifications in drug discovery. The compound is typically handled under controlled conditions due to its reactive amine group, ensuring stability and purity for research purposes.
3-Cyclopropoxy-5-fluoro-N-methylaniline structure
1243481-34-6 structure
Product name:3-Cyclopropoxy-5-fluoro-N-methylaniline
CAS No:1243481-34-6
MF:C10H12NOF
Molecular Weight:181.207
CID:2503212
PubChem ID:72224449

3-Cyclopropoxy-5-fluoro-N-methylaniline 化学的及び物理的性質

名前と識別子

    • 3-Cyclopropoxy-5-fluoro-N-methylaniline
    • MB30443
    • C71964
    • 1243481-34-6
    • MFCD17004957
    • AKOS027461138
    • CS-0161119
    • DS-19208
    • 3-cyclopropyloxy-5-fluoro-N-methylaniline
    • DB-151870
    • 3-CYCLOPROPOXY-5-FLUORO-N-METHYLANILINE
    • インチ: InChI=1S/C10H12FNO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3
    • InChIKey: UJDZTBJTFDKNEF-UHFFFAOYSA-N
    • SMILES: CNC1=CC(=CC(=C1)F)OC2CC2

計算された属性

  • 精确分子量: 181.090292168g/mol
  • 同位素质量: 181.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • XLogP3: 2.5

3-Cyclopropoxy-5-fluoro-N-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB492109-250 mg
3-Cyclopropoxy-5-fluoro-N-methylaniline; .
1243481-34-6
250MG
€133.00 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX121-50mg
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
50mg
71.0CNY 2021-07-12
Cooke Chemical
BD1044532-100mg
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
100mg
RMB 113.60 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C894752-250mg
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
250mg
¥494.10 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX121-100mg
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
100mg
290CNY 2021-05-08
Apollo Scientific
PC910627-1g
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
1g
£186.00 2025-02-22
Ambeed
A420669-100mg
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
100mg
$21.0 2024-04-25
Chemenu
CM248453-1g
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 95%+
1g
$168 2023-02-18
Apollo Scientific
PC910627-250mg
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 97%
250mg
£62.00 2023-09-01
Chemenu
CM248453-5g
3-Cyclopropoxy-5-fluoro-N-methylaniline
1243481-34-6 95+%
5g
$449 2022-06-13

3-Cyclopropoxy-5-fluoro-N-methylaniline 関連文献

3-Cyclopropoxy-5-fluoro-N-methylanilineに関する追加情報

Comprehensive Overview of 3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS No. 1243481-34-6): Properties, Applications, and Industry Insights

3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS No. 1243481-34-6) is a specialized organic compound with a unique molecular structure that combines a cyclopropyl ether moiety, a fluoro-substituted aromatic ring, and an N-methylaniline group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for drug discovery and crop protection agents. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile intermediate for designing molecules with tailored biological activities.

In recent years, the demand for fluoroaromatic compounds like 3-Cyclopropoxy-5-fluoro-N-methylaniline has surged, driven by trends in precision medicine and sustainable agriculture. Researchers are particularly interested in its potential to modulate enzyme inhibition or receptor binding, which aligns with current industry focus on targeted therapies. The compound's lipophilicity and metabolic stability parameters, calculated using modern computational chemistry tools, suggest promising ADME properties for pharmaceutical applications.

The synthesis of 1243481-34-6 typically involves multi-step organic transformations, including etherification of phenolic intermediates and subsequent N-methylation reactions. Process chemists have developed optimized routes that emphasize atom economy and green chemistry principles, responding to growing concerns about environmental impact in chemical manufacturing. Analytical characterization using HPLC-MS and NMR spectroscopy confirms the high purity (>98%) typically required for research applications.

From a commercial perspective, 3-Cyclopropoxy-5-fluoro-N-methylaniline occupies a niche but growing segment in the fine chemicals market. Suppliers often highlight its availability as a custom synthesis product with various packaging options to meet diverse research needs. The compound's storage stability under inert conditions and its compatibility with common organic solvents make it practical for laboratory use. Current market intelligence suggests increasing patent activity surrounding derivatives of this scaffold, particularly in CNS drug development and selective herbicides.

Emerging applications for CAS 1243481-34-6 include its use in photoredox catalysis and as a precursor for functional materials. Materials scientists have explored its incorporation into liquid crystal compositions and organic electronic components, capitalizing on the electronic effects imparted by its substituents. These developments align with broader industry movements toward multifunctional compounds that serve both biomedical and technological purposes.

Quality control protocols for 3-Cyclopropoxy-5-fluoro-N-methylaniline typically involve rigorous spectroscopic verification and chromatographic purity assessments. Analytical methods development for this compound reflects the pharmaceutical industry's emphasis on quality by design (QbD) principles. Researchers frequently search for detailed spectral data and reference standards to support their work with this material, underscoring the need for comprehensive technical documentation from suppliers.

The safety profile of 1243481-34-6 has been evaluated through standard toxicological screening methods. While not classified as hazardous under current regulations, proper laboratory handling practices are recommended, including the use of personal protective equipment (PPE) and engineering controls. This precautionary approach reflects the evolving standards for chemical safety in research environments and responds to increased scrutiny of occupational health practices.

Future research directions for 3-Cyclopropoxy-5-fluoro-N-methylaniline derivatives may focus on their potential in combinatorial chemistry libraries and high-throughput screening platforms. The compound's structural features make it particularly interesting for developing allosteric modulators and proteolysis targeting chimeras (PROTACs), two rapidly growing areas in drug discovery. These applications position CAS 1243481-34-6 as a valuable tool in the ongoing quest for innovative therapeutics addressing unmet medical needs.

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